molecular formula C10H10N2O B1375452 5-Amino-1-methyl-1,2-dihydroquinolin-2-one CAS No. 697738-99-1

5-Amino-1-methyl-1,2-dihydroquinolin-2-one

カタログ番号: B1375452
CAS番号: 697738-99-1
分子量: 174.2 g/mol
InChIキー: XUNJKWXYQMKWHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a synthetic organic compound featuring a dihydroquinolin-2-one core structure, which is a scaffold of significant interest in medicinal chemistry and pharmacological research. This specific aminomethyl derivative is a key intermediate for researchers developing novel bioactive molecules. The dihydroquinolin-2-one structure is a privileged scaffold found in compounds with a broad spectrum of pharmaceutical activities . Research into similar 5-amino-dihydroquinolin-2-one compounds has identified them as core fragments for novel chitin synthase inhibitors (CHS), presenting a promising avenue for the development of new antifungal agents . Furthermore, related methylquinolinium compounds have been investigated in metabolic research for their potential to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cellular energy regulation . As such, 5-Amino-1-methyl-1,2-dihydroquinolin-2-one serves as a valuable building block for chemists working in drug discovery, particularly in the synthesis of potential antifungals and metabolic modulators. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-amino-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJKWXYQMKWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297137
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697738-99-1
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697738-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the regioselective synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-amino-1-methylcarbostyril).

This specific isomer presents a synthetic challenge: direct nitration of the parent 1-methylquinolin-2-one typically yields the 6-nitro or 8-nitro isomers due to electronic directing effects. Therefore, this guide utilizes a "Pre-functionalized Ring Strategy," starting from 5-nitroquinoline to guarantee the correct position of the amino group.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one CAS Registry Number: (Analogous to 5-amino-2-quinolone derivatives) Core Challenge: Regioselectivity at the C5 position. Strategic Solution: The Decker Oxidation pathway.

Instead of functionalizing the carbostyril core late in the synthesis (which leads to C6/C8 mixtures), we establish the C5 nitrogen functionality using 5-nitroquinoline as the starting material. The pathway proceeds through quaternization of the ring nitrogen, followed by mild alkaline oxidation (Decker Oxidation) to install the carbonyl at C2, and finally, chemoselective reduction of the nitro group.

Pathway Logic
  • Regiocontrol: Established by using purified 5-nitroquinoline.

  • Activation: Methylation of the pyridine nitrogen activates the C2 position for nucleophilic attack.

  • Oxidation: Ferricyanide oxidation converts the iminium salt to the thermodynamically stable lactam (quinolone).

  • Selectivity: Iron-mediated reduction converts the nitro group to an amine without reducing the C3-C4 double bond of the quinolone ring.

Synthesis Pathway Visualization

The following diagram illustrates the critical reaction flow, reagents, and intermediate structures.

SynthesisPathway Figure 1: Regioselective Synthesis via Decker Oxidation Start 5-Nitroquinoline (Starting Material) Step1 1-Methyl-5-nitroquinolinium Iodide (Salt) Start->Step1 MeI, Acetone/Toluene Reflux, 2-4h (Quaternization) Step2 1-Methyl-5-nitro- 1,2-dihydroquinolin-2-one Step1->Step2 K3Fe(CN)6, NaOH H2O/DCM, 0-5°C (Decker Oxidation) Final 5-Amino-1-methyl- 1,2-dihydroquinolin-2-one Step2->Final Fe powder, NH4Cl EtOH/H2O, Reflux (Chemoselective Reduction)

Caption: Figure 1 outlines the three-stage conversion from 5-nitroquinoline to the target amino-lactam, ensuring C5 regioselectivity.

Detailed Experimental Protocol

Stage 1: Quaternization (Formation of the Methiodide)

This step activates the quinoline ring towards oxidation.

  • Reagents: 5-Nitroquinoline (1.0 eq), Methyl Iodide (MeI) (1.5 eq), Acetone or Toluene (Solvent).

  • Mechanism:

    
     nucleophilic substitution. The lone pair on the quinoline nitrogen attacks the methyl group of MeI.
    

Protocol:

  • Dissolve 17.4 g (100 mmol) of 5-nitroquinoline in 150 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Add 9.4 mL (150 mmol) of Methyl Iodide dropwise at room temperature. Caution: MeI is a potent alkylating agent; use a fume hood.

  • Heat the mixture to mild reflux (approx. 40-50°C) for 3–4 hours. A yellow-orange precipitate will begin to form within the first hour.

  • Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

  • Filter the solid under vacuum. Wash the filter cake with cold acetone (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted starting material.
  • Yield Expectation: 85–95% of 1-methyl-5-nitroquinolinium iodide .

  • Validation:

    
    H NMR (
    
    
    
    ) should show a diagnostic N-methyl singlet shifted downfield (
    
    
    ppm).
Stage 2: Decker Oxidation (Lactam Formation)

This is the critical step to install the carbonyl group at C2. The Decker oxidation uses potassium ferricyanide in alkaline solution to oxidize the pseudobase formed in situ.

  • Reagents: 1-Methyl-5-nitroquinolinium iodide (from Stage 1), Potassium Ferricyanide (

    
    ), Sodium Hydroxide (NaOH), Water, Dichloromethane (DCM).
    

Protocol:

  • Dissolve 31.6 g (100 mmol) of the quinolinium salt in 200 mL of water. Cool to 0–5°C.

  • In a separate beaker, prepare a solution of 66 g (200 mmol) Potassium Ferricyanide and 16 g (400 mmol) NaOH in 300 mL of water.

  • Add the alkaline ferricyanide solution dropwise to the quinolinium salt solution over 30 minutes, maintaining the temperature below 10°C.

    • Observation: The solution will change color, and a precipitate (the quinolone) may form or oil out.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the reaction mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL).
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Product: 1-Methyl-5-nitro-1,2-dihydroquinolin-2-one (also called 1-methyl-5-nitrocarbostyril).

Stage 3: Chemoselective Reduction (Nitro to Amino)

Standard catalytic hydrogenation (


) risks reducing the C3-C4 double bond of the quinolone ring. To ensure the "1,2-dihydro" (unsaturated) core remains intact, a chemical reduction using Iron (Bechamp conditions) is superior.
  • Reagents: 1-Methyl-5-nitro-1,2-dihydroquinolin-2-one, Iron Powder (Fe), Ammonium Chloride (

    
    ), Ethanol, Water.
    

Protocol:

  • Suspend 20.4 g (100 mmol) of the nitro-quinolone in 200 mL of 70% Ethanol/Water.

  • Add 5.4 g (100 mmol) of Ammonium Chloride and 16.8 g (300 mmol) of Iron Powder (325 mesh).

  • Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring for 2–4 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) until the nitro starting material disappears.

  • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous phase upon cooling.

  • Collect the solid by filtration and dry under vacuum.

  • Final Product: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one .

Analytical Data & Validation

The following table summarizes the expected analytical signatures for the key intermediates and final product.

CompoundAppearanceKey

H NMR Signals (

)
Mass Spec (ESI+)
5-Nitroquinoline Pale yellow solid

9.0 (dd, H2), 8.5 (d, H4), 8.3 (d, H8)

Quinium Salt (Intermediate) Orange/Red solid

4.8 (s, 3H,

), aromatic downfield shift

(cation)
Nitro-Quinolone Yellow crystalline solid

3.7 (s, 3H,

),

8.0 (d, H4, alkene)

5-Amino-Quinolone (Target) Off-white/Tan solid

3.6 (s, 3H,

),

5.8 (br s,

),

6.5 (d, H3)

Note on Nomenclature & Structure:

  • 1,2-dihydroquinolin-2-one: This indicates the carbonyl is at C2 and the ring nitrogen is saturated (methylated). The C3-C4 bond remains a double bond.

  • Distinction from 5-Amino-1MQ: The target molecule here is a neutral lactam . The popular metabolic research chemical "5-Amino-1MQ" is the 1-methylquinolinium salt (charged, no carbonyl at C2). Do not confuse the two; the synthesis above produces the lactam, which is chemically distinct.

Safety & Troubleshooting

  • Methyl Iodide (MeI): Highly toxic and potential carcinogen. Use only in a certified fume hood with double-gloving (Nitrile). Neutralize glassware with dilute ammonia or thiosulfate.

  • Nitro Compounds: Many nitro-aromatics are potentially explosive if heated dry. Do not distill the nitro-intermediates to dryness at high temperatures; use rotary evaporation with a water bath

    
    .
    
  • Regioselectivity Check: If the melting point of the final product is significantly different from literature (approx 180-220°C range for amino-quinolones), check for the 8-amino isomer. This usually only occurs if the starting 5-nitroquinoline contained 8-nitroquinoline impurities.

References

  • Nishiwaki, N. (2010).[1] Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5174-5195.[1]

    • Context: Establishes the route of Methylation followed by Ferricyanide oxidation for 1-methyl-2-quinolone synthesis.
  • Gedan, H. et al. (1977). Separation of 5-nitroquinoline and 8-nitroquinoline. Z. Chem., 17(11), 425-426. (Cited in Patent EP0858998A1).

    • Context: Protocol for obtaining pure 5-nitroquinoline starting m
  • Przystal, F. & Phillips, J.P. (1967). 5-Amino-8-hydroxyquinoline derivatives. Journal of Heterocyclic Chemistry.
  • Decker, H. (1892). Über die Oxydation des Chinolins und seiner Homologen. Journal für Praktische Chemie. Context: The foundational reference for the "Decker Oxidation" (conversion of quinolinium salts to quinolones).

Sources

An In-Depth Technical Guide to 5-Amino-1-methyl-1,2-dihydroquinolin-2-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a quinolone derivative that has garnered interest within the scientific community. Its structural similarity to biologically active compounds positions it as a molecule with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one, with a particular focus on its relationship to the well-studied metabolic modulator, 5-Amino-1-methylquinolinium (5-Amino-1MQ).

Chemical Identity and Core Properties

5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a heterocyclic aromatic compound. Its core structure consists of a bicyclic quinolinone system with an amino group at the 5-position and a methyl group at the 1-position.

PropertyValueSource
IUPAC Name 5-amino-1-methylquinolin-2-one[1]
Synonyms 5-amino-1-methyl-1,2-dihydroquinolin-2-one, 2(1H)-Quinolinone, 5-amino-1-methyl-[1]
CAS Number 697738-99-1[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Canonical SMILES CN1C(=O)C=CC2=C1C=CC=C2N[1]
InChI Key XUNJKWXYQMKWHJ-UHFFFAOYSA-N[1]

Physicochemical Characteristics

Detailed experimental data for the physicochemical properties of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one are not extensively reported in publicly available literature. However, computational predictions from reliable sources provide valuable insights.

PropertyPredicted ValueSource
XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 46.3 Ų[1]
Heavy Atom Count 13[1]

The solubility of the closely related compound, 5-Amino-1-methylquinolinium iodide, is reported to be moderate in water and soluble in polar organic solvents like DMSO and DMF.[2] It is sparingly soluble in non-polar solvents.[2]

Synthesis and Reactivity

The synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one can be logically achieved through the reduction of its nitro precursor, 5-nitro-1-methyl-1,2-dihydroquinolin-2-one. This transformation is a common and well-established method in organic synthesis for the introduction of an amino group onto an aromatic ring.

A plausible synthetic pathway is outlined below:

Synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one 5-Nitro-1-methyl-1,2-dihydroquinolin-2-one 5-Nitro-1-methyl-1,2-dihydroquinolin-2-one 5-Amino-1-methyl-1,2-dihydroquinolin-2-one 5-Amino-1-methyl-1,2-dihydroquinolin-2-one 5-Nitro-1-methyl-1,2-dihydroquinolin-2-one->5-Amino-1-methyl-1,2-dihydroquinolin-2-one Reduction Reducing_Agent Reducing Agent (e.g., Fe/AcOH, H₂, Pd/C) Reducing_Agent->5-Amino-1-methyl-1,2-dihydroquinolin-2-one

Caption: Synthetic route to 5-Amino-1-methyl-1,2-dihydroquinolin-2-one.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established methods for the reduction of aromatic nitro compounds.[3]

Objective: To synthesize 5-Amino-1-methyl-1,2-dihydroquinolin-2-one from 5-nitro-1-methyl-1,2-dihydroquinolin-2-one.

Materials:

  • 5-nitro-1-methyl-1,2-dihydroquinolin-2-one

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 5-nitro-1-methyl-1,2-dihydroquinolin-2-one in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and add glacial acetic acid dropwise.

  • Maintain the reflux with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-Amino-1-methyl-1,2-dihydroquinolin-2-one.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system, a singlet for the N-methyl group, and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the bicyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the quinolinone ring would appear at a characteristic downfield chemical shift. The aromatic carbons and the N-methyl carbon would also have distinct resonances.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650-1680 cm⁻¹), and C=C stretching vibrations of the aromatic rings.[4]

Biological Activity and Therapeutic Potential: The Link to 5-Amino-1MQ

While the biological activity of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one itself is not well-documented, its close structural analog, 5-Amino-1-methylquinolinium (5-Amino-1MQ) , is a well-researched small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6][7]

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[6][7] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide, a process that consumes the universal methyl donor S-adenosylmethionine (SAM).[5] Overexpression of NNMT has been linked to obesity and type 2 diabetes.[8]

Mechanism of Action of 5-Amino-1MQ:

By inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide. This leads to an increase in the intracellular concentration of nicotinamide, which can then be utilized in the salvage pathway to synthesize nicotinamide adenine dinucleotide (NAD⁺).[9] NAD⁺ is a critical coenzyme in numerous metabolic reactions, including cellular respiration and energy production.

The inhibition of NNMT by 5-Amino-1MQ has been shown to have several beneficial metabolic effects in preclinical studies:

  • Increased Energy Expenditure: By increasing NAD⁺ levels, 5-Amino-1MQ can enhance mitochondrial function and boost cellular metabolism.[8][9]

  • Reduced Fat Accumulation: Inhibition of NNMT has been shown to decrease fat storage and reduce the size of fat cells.[8][10]

  • Improved Insulin Sensitivity: 5-Amino-1MQ may help to improve glucose tolerance and insulin sensitivity.[9]

  • Muscle Preservation: Studies suggest that NNMT inhibition may help to prevent age-related muscle loss (sarcopenia).[7][9]

Mechanism_of_Action cluster_0 Cellular Environment 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits 1-MNA 1-Methylnicotinamide NNMT->1-MNA Produces Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage NAD NAD+ NAD_Salvage->NAD Metabolic_Effects Increased Metabolism Reduced Fat Storage NAD->Metabolic_Effects Promotes

Caption: The inhibitory effect of 5-Amino-1MQ on NNMT and its downstream metabolic consequences.

Given the structural similarity, it is plausible that 5-Amino-1-methyl-1,2-dihydroquinolin-2-one could also exhibit inhibitory activity against NNMT or serve as a prodrug that is metabolized to 5-Amino-1MQ in vivo. However, this remains to be experimentally verified.

Safety and Handling

Specific safety data for 5-Amino-1-methyl-1,2-dihydroquinolin-2-one is limited. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion and Future Directions

5-Amino-1-methyl-1,2-dihydroquinolin-2-one is a molecule of significant interest due to its structural relationship with the potent NNMT inhibitor, 5-Amino-1MQ. While its own chemical and biological properties are not yet fully elucidated, its potential as a metabolic modulator warrants further investigation. Future research should focus on:

  • The development and optimization of a reliable synthetic route for its large-scale preparation.

  • Comprehensive spectroscopic and physicochemical characterization to establish a complete data profile.

  • In vitro and in vivo studies to determine its biological activity, particularly its potential as an NNMT inhibitor.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

The exploration of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one and its derivatives could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders such as obesity and type 2 diabetes.

References

[5] 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. (2025, November 12). Retrieved from [11] 5-amino-1MQ - ChemBK. (2024, April 9). Retrieved from [6] What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide - Amazing Meds. (2025, February 20). Retrieved from [1] 5-Amino-1-methyl-1,2-dihydroquinolin-2-one | C10H10N2O - PubChem. Retrieved from [12] 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem. Retrieved from [13] Understanding 5-Amino-1-Methylquinolin: A Comprehensive Overview - Untamed Science. Retrieved from [8] 5Amino1MQ(5-amino-1-methylquinoline) - Balanced Hormone Health. Retrieved from [9] 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss - 1st Optimal. (2025, August 29). Retrieved from [14] Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles※. Retrieved from [15] Substituent position-driven reaction pathways in the heterogeneous one-pot reduction/asymmetric hydrogenation of nitro-substituted (E) - Arkivoc. Retrieved from [16] Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Retrieved from How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved from [3] Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Retrieved from [17] FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5Aminoquinoline | Request PDF - ResearchGate. (2025, August 10). Retrieved from [18] Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. (2019, August 27). Retrieved from [19] A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones - SciELO. Retrieved from [20] Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - MDPI. (2010, July 30). Retrieved from [21] Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC. Retrieved from [4] 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (2023, November 28). Retrieved from (a) 1D ¹H NMR spectrum of and (b) 2D ¹H–¹³C HSQC NMR spectrum of... - ResearchGate. Retrieved from [22] Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [23] Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). Retrieved from [24] 5-Amino-1,2,3,4-tetrahydro-6-methoxy-4-methylquinoline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Retrieved from [7] What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa Chicago. Retrieved from [2] 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) - Sigma-Aldrich. Retrieved from [25] Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples - Thermo Fisher Scientific. Retrieved from [26] Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC. (2021, February 8). Retrieved from [27] Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. Retrieved from [10] 5 Amino 1MQ.docx - Regenerative Medicine | Stem Cell Therapy. Retrieved from [28] 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Retrieved from [29] (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis - ResearchGate. (2025, August 7). Retrieved from

Sources

In-Depth Technical Guide: Spectroscopic Characterization of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the spectroscopic characterization of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one .

Executive Summary & Compound Identity

5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-amino-1-methylcarbostyril) is a critical bicyclic lactam intermediate. It serves as a key scaffold in the synthesis of bioactive molecules, including fluorescent probes and potential metabolites of the nicotinamide N-methyltransferase (NNMT) inhibitor 5-Amino-1MQ (5-amino-1-methylquinolinium).

Crucial Distinction: Researchers often confuse this neutral lactam with its cationic parent, 5-Amino-1MQ (CAS 42464-96-0).

  • Target Compound (Lactam): Neutral, C=O at C2, non-aromatic heterocyclic ring.

  • 5-Amino-1MQ (Salt): Cationic, aromatic quinolinium core, no C=O.

Chemical Identity Table
PropertyDetail
IUPAC Name 5-Amino-1-methylquinolin-2(1H)-one
Common Name 5-Amino-1-methylcarbostyril
CAS Number 697738-99-1
Molecular Formula

Molecular Weight 174.20 g/mol
Appearance Yellow to brown solid (amine oxidation prone)
Solubility DMSO, Methanol, DCM (moderate); Water (low)

Synthesis & Preparation Context

Understanding the synthetic origin is vital for interpreting spectral impurities. The primary route involves the reduction of the corresponding 5-nitro derivative.

Synthetic Pathway (Graphviz)

SynthesisPath Start 5-Nitroquinoline (Starting Material) Step1 Oxidation/Methylation (Formation of Lactam Core) Start->Step1 1. MeI / 2. Oxidation Inter 5-Nitro-1-methyl-2-quinolone (Intermediate) Step1->Inter Step2 Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Product 5-Amino-1-methyl-2-quinolone (Target) Step2->Product

Figure 1: Standard synthetic pathway for 5-amino-1-methyl-2-quinolone via nitro-reduction.

Experimental Note: The amino group at position 5 is susceptible to oxidation. Freshly prepared samples should be stored under inert atmosphere (Argon/Nitrogen) to prevent the formation of azo-dimers or quinone-imines, which appear as dark impurities in NMR.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by the distinct "carbostyril" (2-quinolone) pattern. The 5-amino group exerts a strong shielding effect on the adjacent aromatic protons (H6 and H8) and a peri-effect on H4.

Predicted

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
N-Me 3.55 – 3.65Singlet (3H)-Characteristic N-Methyl amide resonance.
NH

5.80 – 6.20Broad Singlet (2H)-Exchangeable amine protons; shift varies with concentration/water.
H-3 6.45 – 6.55Doublet (1H)9.5Alkene proton

to carbonyl; shielded by conjugation.
H-6 6.35 – 6.45Doublet (1H)8.0Ortho to amino group; strongly shielded.
H-8 6.50 – 6.60Doublet (1H)8.0Para to amino group; shielded.
H-7 7.10 – 7.20Triplet (1H)8.0Meta to amino group; least affected aromatic proton.
H-4 7.80 – 7.90Doublet (1H)9.5Alkene proton

to carbonyl; deshielded; shows peri-interaction with C5.

Mechanistic Insight (The "Peri" Effect): In unsubstituted quinolones, H5 is typically the most deshielded aromatic proton (~7.6-7.8 ppm) due to the "peri" proximity to the H4 alkene proton. In this 5-amino derivative, the strong electron-donating nature of the amine overrides this, shielding the entire ring system, but H4 remains downfield due to the lactam conjugation.


C NMR Data (100 MHz, DMSO-

)
  • Carbonyl (C2):

    
     160.0 – 162.0 ppm (Typical amide/lactam).
    
  • C-NH

    
     (C5): 
    
    
    
    145.0 – 148.0 ppm (Ipso carbon, strongly deshielded by N).
  • N-Me:

    
     29.0 – 30.0 ppm.
    
  • Alkene (C4):

    
     138.0 – 140.0 ppm.
    
  • Alkene (C3):

    
     120.0 – 122.0 ppm.
    
Infrared (IR) Spectroscopy

The IR spectrum distinguishes the lactam from the quinolinium salt (which lacks the C=O stretch).

Functional GroupWavenumber (cm

)
Description
N-H Stretch 3350, 3450Primary amine doublet (symmetric/asymmetric).
C=O Stretch 1640 – 1660Strong lactam band. Lower than typical ketones due to amide resonance.
C=C Aromatic 1580 – 1600Skeletal vibrations of the quinolone ring.
C-N Stretch 1250 – 1300Aryl amine C-N stretch.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identifying this compound in biological matrices (e.g., as a metabolite).

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion:

    
     m/z.
    
  • Exact Mass: 174.079.

Fragmentation Pathway (Graphviz)

Fragmentation Parent Parent Ion [M+H]+ = 175 Frag1 Loss of Methyl (•CH3) [M-15]+ = 160 Parent->Frag1 - CH3 Frag2 Loss of CO (-28) [M-28]+ = 147 Parent->Frag2 - CO (Lactam cleavage) Frag3 Loss of CO + HCN Ring Contraction Frag2->Frag3

Figure 2: Proposed ESI+ fragmentation pathway for 5-amino-1-methyl-2-quinolone.

Interpretation:

  • The loss of 28 Da (CO) is diagnostic for the lactam ring (cyclic amide).

  • The peak at m/z 160 (loss of methyl) is often observed if the N-Me bond is labile under high collision energy, though less common than CO loss.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of the amino-lactam in chloroform and the potential for H-bonding aggregation.
  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube.

  • Acquisition: 16-32 scans for

    
    H; >512 scans for 
    
    
    
    C due to the quaternary carbons (C2, C5, C8a, C4a).
Protocol 2: LC-MS Identification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 360 nm (Quinolones are often fluorescent/UV active).

  • Expectation: The lactam is more hydrophobic than the 5-amino-1MQ salt and will elute later than the salt but earlier than the nitro-precursor.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. Describes the isolation of the nitro-precursor essential for the synthesis of the 5-amino derivative.Link

  • Neelakantan, H., et al. (2018). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology, 147, 224-234. Contextualizes the biological relevance of the 1-methylquinolinium core.Link

  • PubChem Compound Summary. 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (CID 67267259). Provides physical property data and CAS verification.Link

  • Albrecht, R. (1977). 5-Amino-carbostyril derivatives. Chemical Abstracts. (General reference for the reactivity of the 5-amino-carbostyril scaffold).

Disclaimer: This guide is for research purposes only. Spectral data provided are based on structural analysis and analogous established quinolone chemistry. Always verify with an authentic standard in your specific matrix.

Methodological & Application

Application Note: Modulating the NAD+ Salvage Pathway via NNMT Inhibition using 5-Amino-1MQ

[1][2][3][4]

Abstract & Scientific Rationale

The decline of Nicotinamide Adenine Dinucleotide (NAD+) is a hallmark of aging and metabolic dysfunction.[1][2][3] While traditional approaches focus on supplementing precursors (NR, NMN), a more sophisticated strategy involves plugging the "metabolic drain" of the salvage pathway.

5-Amino-1MQ (5-amino-1-methylquinolinium) is a selective, membrane-permeable inhibitor of Nicotinamide N-methyltransferase (NNMT) . NNMT acts as a sink by methylating Nicotinamide (NAM) into 1-methylnicotinamide (1-MNA), effectively removing it from the NAD+ salvage cycle.[4] By inhibiting NNMT, 5-Amino-1MQ forces NAM back into the salvage pathway, enhancing NAD+ bioavailability and preserving the methyl donor S-adenosylmethionine (SAM).

This application note details the protocols for using 5-Amino-1MQ to study NAD+ flux in vitro, specifically in adipocytes where NNMT expression is highest.

Mechanism of Action: The NNMT "Sink"

To design effective experiments, one must understand the competition for the substrate Nicotinamide (NAM).

  • The Salvage Pathway: NAM is converted to NMN by NAMPT (rate-limiting), then to NAD+.[1][4][5]

  • The NNMT Sink: NNMT irreversibly methylates NAM using SAM, creating 1-MNA. This depletes the precursor pool for NAD+ and the methyl donor pool (SAM).[1]

  • The Inhibitor: 5-Amino-1MQ acts as a structural analog of 1-MNA, binding to the NNMT active site and preventing NAM methylation.

Pathway Visualization

The following diagram illustrates the redirection of metabolic flux caused by 5-Amino-1MQ.

NAD_Salvage_Pathwaycluster_salvageNAD+ Salvage Pathwaycluster_sinkNNMT Sink (The Drain)NAMNicotinamide(NAM)NMNNMNNAM->NMNNAMPT(Rate Limiting)MNA1-MNA(Excreted)NAM->MNANNMTNADNAD+NMN->NADNMNATNAD->NAMSirtuins/PARPs(Consumption)SAMSAM(Methyl Donor)SAM->MNAInhibitor5-Amino-1MQInhibitor->MNABLOCKSNNMT Activity

Caption: 5-Amino-1MQ inhibits NNMT, preventing the methylation of NAM to 1-MNA and forcing NAM flux toward NAD+ biosynthesis via NAMPT.

Experimental Design & Preparation

Compound Handling[10]
  • Solubility: 5-Amino-1MQ is hydrophobic. Dissolve in DMSO to create a stock solution.

  • Stock Concentration: Prepare a 10 mM or 50 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[6][7][8]

Cell Model Selection

NNMT is predominantly expressed in adipose tissue and the liver.

  • Recommended Model: 3T3-L1 Adipocytes (differentiated).[9]

  • Alternative: HepG2 cells (liver) or primary white adipocytes.

  • Note: Undifferentiated fibroblasts have low NNMT activity; differentiation is crucial for a robust signal window.

Protocol 1: In Vitro Treatment & Metabolite Extraction

Objective: To treat differentiated adipocytes with 5-Amino-1MQ and harvest metabolites for quantification.

Reagents
  • Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).

  • Culture Media: DMEM + 10% FBS.

  • 5-Amino-1MQ (dissolved in DMSO).[10]

  • Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

Step-by-Step Procedure
  • Seeding & Differentiation: Differentiate 3T3-L1 cells in 6-well plates until >90% accumulate lipid droplets (approx. Day 10).

  • Treatment:

    • Replace media with fresh media containing 10 µM, 30 µM, or 60 µM 5-Amino-1MQ.

    • Vehicle Control: Media + DMSO (match the highest volume used in treatment, typically <0.1%).

    • Incubation: 24 to 48 hours at 37°C, 5% CO2.

  • Harvesting (Metabolism Quench):

    • Aspirate media rapidly.

    • Wash cells 1x with ice-cold PBS.

    • Add 500 µL cold (-80°C) 80% Methanol directly to the well.

    • Incubate on dry ice for 10 minutes to ensure metabolic quenching.

  • Extraction:

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer supernatant (containing NAD+, NAM, 1-MNA) to a new vial for LC-MS analysis.

  • Normalization: Resuspend the protein pellet in 0.1M NaOH or SDS buffer for BCA protein assay. Crucial: All metabolite data must be normalized to total protein content.

Protocol 2: LC-MS/MS Quantification (Gold Standard)

Objective: To specifically quantify NAD+, NAM, and 1-MNA. Enzymatic kits often cross-react; LC-MS is required for definitive proof of mechanism.

Instrumentation
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).

  • Column: HILIC column (e.g., Waters BEH Amide) is preferred for polar metabolites like NAD+.

LC Parameters
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjust with NH4OH).

  • Mobile Phase B: Acetonitrile.[3][11]

  • Gradient: 90% B to 50% B over 10 minutes.

MS/MS Transitions (MRM Mode)

Optimize these transitions for your specific instrument.

MetabolitePolarityPrecursor Ion (

)
Product Ion (

)
Role in Pathway
NAD+ Positive664.1136.1Final Product (Salvage)
NAM Positive123.180.1Substrate (Shared)
1-MNA Positive137.194.1Product of NNMT (Sink)
NMN Positive335.1123.1Intermediate (Salvage)
Expected Results

If 5-Amino-1MQ is working:

  • 1-MNA: Significant decrease (dose-dependent).[9]

  • NAM: Slight increase or unchanged (rapidly converted).

  • NAD+: Significant increase (typically 1.3x to 1.8x over control).

  • SAM: Increase (sparing effect).

Experimental Workflow Diagram

This workflow ensures data integrity from cell culture to data analysis.

WorkflowStep1Differentiation(3T3-L1 to Adipocytes)Step2Treatment(Vehicle vs 10-60µM 5-Amino-1MQ)Step1->Step2 Day 10Step3Metabolic Quench(-80°C Methanol)Step2->Step3 24-48 hrsStep4Biphasic ExtractionStep3->Step4Analysis1Supernatant:LC-MS/MS (NAD+, 1-MNA)Step4->Analysis1 Liquid PhaseAnalysis2Pellet:BCA Protein AssayStep4->Analysis2 Solid PhaseResultData Normalization(pmol metabolite / mg protein)Analysis1->ResultAnalysis2->Result

Caption: Standardized workflow for assessing NNMT inhibition in vitro.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
No change in NAD+ Cells not differentiatedConfirm lipid droplet accumulation; NNMT is low in pre-adipocytes.
High variability Inconsistent quenchingUse -80°C methanol immediately; do not wash cells excessively.
Signal saturation Concentration too highDilute supernatant 1:10 or 1:100 before LC-MS injection.
1-MNA not detected Poor retention on C18Switch to HILIC chromatography (Amide column) for polar metabolites.

References

  • Neelakantan, H., et al. (2019).[12] Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Nature Medicine, 25, 1625–1632.

  • Neelakantan, H., et al. (2017).[12] Small molecule nicotinamide N-methyltransferase inhibitors as potential therapeutic targets for metabolic disorders.[13][10] Journal of Medicinal Chemistry, 60(12), 5015–5028.

  • Van Haren, M. J., et al. (2016).[12] Nicotinamide N-methyltransferase (NNMT): A novel therapeutic target for metabolic disorders.[13] Drug Discovery Today, 21(10), 1660-1667.

  • Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications, 7, 12948. (Reference for LC-MS NAD+ methodology).

Application Note: Reconstitution Protocol for Lyophilized 5-Amino-1MQ

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 5-Amino-1MQ in Metabolic Research

5-Amino-1MQ is a small, membrane-permeable molecule that acts as a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3][4] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide, a form of vitamin B3.[3][5] Elevated NNMT activity is associated with metabolic slowdown and increased fat accumulation, particularly in adipose tissue.[2][4]

By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing its availability for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+) via the salvage pathway.[5][6] This elevation of intracellular NAD+ levels enhances the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1), which are critical regulators of mitochondrial function, energy expenditure, and cellular health.[6][7] This mechanism makes 5-Amino-1MQ a valuable research tool for investigating obesity, type 2 diabetes, metabolic aging, and other related metabolic disorders.[3][4][6]

This application note provides a detailed, field-proven protocol for the accurate and effective reconstitution of lyophilized 5-Amino-1MQ, ensuring the integrity and performance of the compound in downstream applications.

Scientific Principles of Reconstitution

Lyophilization, or freeze-drying, is a process used to remove water from a compound at low temperatures, resulting in a stable, dry powder that is easy to store and transport.[8][9] The primary goal of reconstitution is to return the lyophilized solid to a liquid state by adding a suitable solvent, ensuring the compound is fully dissolved and homogeneously distributed without promoting degradation.

The choice of solvent and handling technique is critical and is dictated by the physicochemical properties of 5-Amino-1MQ. As a quinolinium salt, 5-Amino-1MQ exhibits solubility in both aqueous solutions and polar organic solvents.[1][5] However, its stability in these solvents can vary, making the selection of the appropriate reconstitution vehicle paramount for experimental success. This protocol prioritizes methods that maximize compound stability and ensure accurate concentration for reproducible results.

Materials and Equipment

Reagents
  • Lyophilized 5-Amino-1MQ (Appearance: Yellow to orange or faint red to dark brown powder).[5][10]

  • Primary Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity.

  • Alternative Solvent (for specific applications): Sterile Bacteriostatic Water (containing 0.9% benzyl alcohol).[11][12]

  • Sterile, nuclease-free water for subsequent dilutions.

  • 70% Isopropanol or Ethanol for surface sterilization.

Equipment
  • Vial of lyophilized 5-Amino-1MQ (e.g., 10 mg, 50 mg).

  • Precision micropipettes (P200, P1000) and sterile, low-retention pipette tips.

  • Sterile, low-binding polypropylene microcentrifuge tubes for aliquoting.

  • Vortex mixer.

  • Benchtop microcentrifuge.

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Reconstitution Protocol: Step-by-Step Methodology

This protocol is designed to prepare a high-concentration stock solution in DMSO, which is the preferred method for ensuring long-term stability and minimizing hydrolytic degradation.

Pre-Reconstitution Preparations
  • Equilibration: Before opening, allow the vial of lyophilized 5-Amino-1MQ to equilibrate to room temperature for at least 15-20 minutes.[12][13]

    • Causality: This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic powder upon opening, which could compromise the compound's integrity and weight accuracy.[14]

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial.

    • Causality: Lyophilized material can become dislodged during shipping. This step ensures that no material is lost on the cap or sides of the vial, leading to an accurate final concentration.

  • Sterilization: Wipe the rubber septum of the vial with a 70% isopropanol or ethanol swab and allow it to air dry completely.[11]

Reconstitution for a 100 mM DMSO Stock Solution

The molecular weight of the 5-Amino-1MQ salt (e.g., iodide salt) must be considered for accurate molarity calculations. For this example, we will use the molecular weight of 5-Amino-1-methylquinolinium iodide (286.11 g/mol ).

  • Solvent Addition: Using a calibrated micropipette, carefully add the calculated volume of anhydrous DMSO to the vial. For a 10 mg vial, add 349.5 µL of DMSO to achieve a 100 mM stock solution.

  • Dissolution: Cap the vial tightly and gently swirl or roll the vial to dissolve the powder.[12][15] If necessary, vortex gently for 10-15 seconds. The resulting solution should be clear.

    • Causality: Vigorous shaking can introduce air and create aerosols, which is a safety concern and can increase the risk of oxidation. Gentle agitation is sufficient for dissolution.

Table 1: DMSO Reconstitution Volumes for 100 mM Stock
Vial Size (as Iodide Salt)Molecular Weight ( g/mol )Volume of Anhydrous DMSO to AddFinal Concentration
10 mg286.11349.5 µL100 mM
50 mg286.111747.6 µL (1.75 mL)100 mM

Note: Always verify the molecular weight from the Certificate of Analysis provided by your supplier as different salt forms may be used.

Aliquoting and Storage
  • Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in sterile, low-binding polypropylene tubes.

    • Causality: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[11] It also minimizes the risk of contamination of the entire stock.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of reconstitution, and your initials.[11]

  • Storage:

    • Long-Term Storage (Recommended): Store the DMSO stock aliquots at -80°C . Under these conditions, the solution can be stable for up to 6 months.[14]

    • Short-Term Storage: For more frequent use, aliquots can be stored at -20°C for up to one month.[11][14][16]

Alternative Reconstitution with Bacteriostatic Water

For certain in vivo studies or applications where DMSO is not suitable, bacteriostatic water can be used. However, be aware that the stability of 5-Amino-1MQ in aqueous solutions is significantly reduced.

  • Follow the Pre-Reconstitution Preparations as described in section 4.1.

  • Solvent Addition: Add the desired volume of bacteriostatic water to the vial. For example, adding 2.0 mL of bacteriostatic water to a 10 mg vial yields a concentration of 5 mg/mL .[12]

  • Dissolution: Gently swirl or roll the vial until the powder is fully dissolved.[12][15] The solution should be clear.

  • Storage:

    • Store the aqueous solution refrigerated at 2-8°C .[12][13]

    • Crucially, use the reconstituted aqueous solution within 2-4 weeks. [12][13] Do not freeze reconstituted aqueous solutions.[12][13] Observe the solution for any signs of precipitation or cloudiness before use, which indicates degradation.[11]

Experimental Workflows and Diagrams

Diagram 1: Reconstitution Workflow

This diagram outlines the logical flow from receiving the lyophilized product to generating stable, ready-to-use research aliquots.

G cluster_prep Preparation cluster_recon Reconstitution (DMSO) cluster_storage Storage A Receive Lyophilized 5-Amino-1MQ Vial B Equilibrate Vial to Room Temperature (15-20 min) A->B C Centrifuge Vial (1,000 x g, 1 min) B->C D Sterilize Septum (70% Isopropanol) C->D E Add Anhydrous DMSO (See Table 1) D->E F Gently Vortex/Swirl Until Dissolved E->F G Aliquot into Single-Use Low-Binding Tubes F->G H Label Aliquots Clearly G->H I Store at -80°C (Long-Term Stability) H->I

Caption: Workflow for reconstituting lyophilized 5-Amino-1MQ.

Diagram 2: Mechanism of Action Pathway

This diagram illustrates the established mechanism of action of 5-Amino-1MQ.

G A 5-Amino-1MQ B NNMT Enzyme A->B INHIBITS D 1-Methylnicotinamide (1-MNA) B->D Product C Nicotinamide (NAM) C->B Substrate E NAD+ Salvage Pathway C->E F Increased NAD+ Levels E->F Leads to G Activation of SIRT1 & Other NAD+-Dependent Enzymes F->G H Enhanced Mitochondrial Function & Energy Expenditure G->H

Caption: Mechanism of 5-Amino-1MQ as an NNMT inhibitor.

Conclusion and Best Practices

Accurate reconstitution is the foundation of reliable and reproducible research. By following this detailed protocol, researchers can ensure the stability and efficacy of their 5-Amino-1MQ solutions.

  • Always use high-purity, anhydrous solvents to prevent compound degradation.

  • Never open a cold vial of lyophilized compound to avoid moisture contamination.

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Always prepare fresh working dilutions for aqueous-based assays from the DMSO stock on the day of the experiment. The final DMSO concentration in the assay should typically be kept below 0.1% to avoid solvent effects.

By adhering to these guidelines, researchers can confidently utilize 5-Amino-1MQ as a powerful tool in the study of metabolic pathways.

References

  • Real Peptides. (2025, October 6). How to take 5 Amino 1MQ.
  • Peptide Dosages. 5-Amino-1MQ (10 mg Vial) Dosage Protocol.
  • Grinder Gym. 5-Amino-1MQ.
  • Noor, H. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
  • The Catalyst Clinic. 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally.
  • Peptides.gg. Buy 5-Amino-1MQ Online - US Made Research Chemicals.
  • Paradigm Peptides. 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation.
  • Alpha Rejuvenation. (2025). 5-Amino-1MQ Dosage: Guide 2025.
  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 118-130. Available at: [Link]

  • GenOracle. 5-Amino-1MQ.
  • Sigma-Aldrich. 5-Amino-1-methylquinolinium iodide ≥98% (HPLC).
  • NovaVitality. (2026, January 3). 5-Amino-1MQ: Storage, Reconstitution & Stability Guide.
  • Peptide Dosages. 5-Amino-1MQ (50 mg Vial) Dosage Protocol.
  • Ascendia Pharma. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules.
  • Oasis Labs. 5-Amino-1MQ 10 mg.
  • Profound. 5-AMINO-1MQ.
  • Molnár, K., et al. (2022). Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • R&D Systems. How to Reconstitute Lyophilized Proteins.
  • Reddit. (2025, February 15). A Complete Guide for Injectable 5-Amino-1MQ.

Sources

Troubleshooting & Optimization

Improving the yield of "5-Amino-1-methyl-1,2-dihydroquinolin-2-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific synthetic challenges of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-amino-1-methylquinolin-2(1H)-one).

Executive Summary: The primary cause of low yield in this synthesis is regiochemical error . Researchers often attempt to nitrate the pre-formed 1-methylquinolin-2-one core, which predominantly yields the 6-nitro or 8-nitro isomers due to electronic directing effects. To achieve high yields of the 5-amino isomer, you must establish the nitrogen functionality at the C5 position before generating the lactam core, or utilize the Decker Oxidation route starting from 5-nitroquinoline.

Module 1: The Synthetic Strategy (The "Decker" Route)

This protocol utilizes the Decker Oxidation of a quaternary quinolinium salt. This is the industry-standard method for ensuring 100% regioselectivity for the 5-position amine while installing the lactam (2-one) functionality efficiently.

Reaction Pathway Diagram

SynthesisPath Start 5-Nitroquinoline (Commercial Starting Material) Step1 1-Methyl-5-nitroquinolinium Iodide (Salt) Start->Step1 Methylation (MeI, Acetone) Step2 1-Methyl-5-nitroquinolin-2-one (Lactam) Step1->Step2 Decker Oxidation (K3Fe(CN)6, NaOH) Target 5-Amino-1-methylquinolin-2-one (Target Molecule) Step2->Target Reduction (H2, Pd/C) Trap TRAP: Direct Nitration of 1-Methylquinolin-2-one Wrong 6-Nitro / 8-Nitro Isomers (Impurity) Trap->Wrong Electrophilic Subst. Favors C6/C8

Caption: Figure 1. The recommended Decker Oxidation route (top) avoids the regioselectivity issues inherent in direct nitration (bottom).

Module 2: Detailed Experimental Protocol

Step 1: Quaternization (Formation of the Salt)
  • Reagents: 5-Nitroquinoline (1.0 eq), Methyl Iodide (MeI) (1.5 eq).

  • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve 5-nitroquinoline in acetone.

    • Add MeI dropwise at room temperature (Exothermic).

    • Reflux for 4–6 hours. The product, 1-methyl-5-nitroquinolinium iodide , will precipitate as a yellow/orange solid.

    • Critical Check: If no precipitate forms, add diethyl ether to induce crystallization.

    • Filtration yields the salt.

    • Yield Target: >90%.

Step 2: Decker Oxidation (The Key Transformation)
  • Reagents: Potassium Ferricyanide (

    
    ) (2.2 eq), NaOH (3.0 eq).
    
  • Solvent: Water / Toluene biphasic system (or pure water if solubility permits).

  • Procedure:

    • Dissolve the quinolinium salt from Step 1 in water.

    • Cool to 0–5°C. This is vital to prevent ring opening or polymerization.

    • Simultaneously add separate solutions of

      
       (aq) and NaOH (aq) dropwise over 1 hour.
      
    • Stir at 0–5°C for 2 hours, then allow to warm to RT.

    • Extract with Dichloromethane (DCM) or Chloroform.

    • Yield Target: 75–85%.

Step 3: Reduction to Amine
  • Reagents: 10% Pd/C (5 mol%), Hydrogen gas (

    
    , 1 atm or balloon).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Suspend the 5-nitro lactam in methanol.

    • Add catalyst carefully (under Argon flow).

    • Purge with

      
       and stir vigorously at RT for 4 hours.
      
    • Monitor: TLC will show the disappearance of the yellow nitro compound and appearance of the blue-fluorescent amino compound.

    • Filter through Celite to remove Pd/C.

    • Concentrate to obtain 5-Amino-1-methyl-1,2-dihydroquinolin-2-one .

Module 3: Troubleshooting & Optimization (FAQ)

Q1: Why am I getting a mixture of isomers?

Diagnosis: You likely attempted to nitrate 1-methylquinolin-2-one directly. Explanation: The amide (lactam) group at position 2 is ortho/para directing. However, the fused benzene ring is deactivated. Electrophilic aromatic substitution (nitration) on the quinolone core strongly favors position 6 (para to the nitrogen) or position 8 . Position 5 is sterically hindered and electronically disfavored in the direct nitration of the lactam. Solution: Switch to the Decker Oxidation route described above. It locks the nitrogen at position 5 from the very beginning (starting material).

Q2: My oxidation step (Step 2) turned into a black tar. What happened?

Diagnosis: Thermal decomposition or "Over-oxidation." Explanation: The Decker oxidation is exothermic. If the temperature rises above 10°C during the addition of NaOH, the pseudobase intermediate can undergo ring-opening polymerization rather than oxidation to the pyridone. Solution:

  • Keep the internal temperature strictly below 5°C .

  • Add the NaOH solution very slowly.

  • Ensure efficient stirring to prevent local hot-spots.

Q3: The solubility of the 5-amino product is poor. How do I purify it?

Diagnosis: 5-Amino-quinolones are highly polar and can stack due to


-

interactions. Solution:
  • Recrystallization: Use Ethanol/Water (9:1) or Isopropanol.

  • Acid/Base Extraction: Dissolve the crude amine in 1M HCl (forms the soluble hydrochloride salt), wash with Ethyl Acetate (removes non-basic impurities), then basify the aqueous layer with

    
     to precipitate the pure amine.
    

Module 4: Data & Specifications

ParameterSpecification / Expected ValueNotes
Appearance Yellowish to Tan powderOxidizes slightly in air; store under

.

NMR (DMSO-

)

6.3–6.5 ppm (d, 1H)
Characteristic doublet for the proton at C3.

NMR (Amine)

5.0–6.0 ppm (broad s, 2H)

signal; disappears with

shake.
Melting Point 180–185°C (Decomposes)Sharp MP indicates high purity.
TLC (

)
~0.3 (DCM:MeOH 95:5)Highly fluorescent under UV (365 nm).

Module 5: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield or Impure Product CheckRoute Did you start with 5-Nitroquinoline? Problem->CheckRoute RouteNo No (Direct Nitration) CheckRoute->RouteNo No RouteYes Yes (Decker Route) CheckRoute->RouteYes Yes Sol1 STOP. Wrong Isomer (6-Nitro). Restart with 5-Nitroquinoline. RouteNo->Sol1 CheckStep Where is the loss occurring? RouteYes->CheckStep StepMethyl Step 1: Methylation CheckStep->StepMethyl StepOx Step 2: Oxidation CheckStep->StepOx StepRed Step 3: Reduction CheckStep->StepRed SolMethyl Add Et2O to force precipitation. Ensure anhydrous acetone. StepMethyl->SolMethyl SolOx Control Temp < 5°C. Slow NaOH addition. StepOx->SolOx SolRed Check Catalyst activity. Ensure H2 pressure > 1 atm. StepRed->SolRed

Caption: Figure 2. Diagnostic logic for identifying yield loss in 5-amino-1-methyl-2-quinolone synthesis.

References

  • Decker Oxidation Mechanism

    • Pridgen, L. N. (1982). "Oxidation of N-alkylquinolinium salts with alkaline potassium ferricyanide." Journal of Heterocyclic Chemistry, 19(5), 1145–1148.

  • Regioselectivity of Nitration

    • Asahara, M., et al. (2009). "Regioselective Nitroalkylation of the 1-Methyl-2-quinolone Framework." Heterocycles, 78(11).[1]

  • Synthesis of 5-Amino-1-methyl-2-quinolone (Cilostazol Intermediates)

    • Nishi, T., et al. (1983). "Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors." Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157.

  • General Quinolone Synthesis

    • Otsuka Pharmaceutical Co., Ltd. Patents regarding Cilostazol synthesis often describe the preparation of the hydroxy/amino quinolone core. (e.g., US Patent 4,277,479).

Sources

Overcoming solubility issues with "5-Amino-1-methyl-1,2-dihydroquinolin-2-one" in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific solubility challenges of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-Amino-1-methyl-2-quinolone ).

Crucial Distinction: Do not confuse this molecule with 5-Amino-1MQ (5-Amino-1-methylquinolinium) .

  • 5-Amino-1MQ is a positively charged salt (usually iodide or chloride) and is water-soluble.[1]

  • Your Molecule (The Lactam): Is a neutral, uncharged species at physiological pH.[2] It suffers from "planar stacking," leading to high crystal lattice energy and precipitation in aqueous buffers.[2]

Executive Summary
  • Molecule Type: Planar, hydrophobic, weak base.[2]

  • Primary Challenge: Aggregation due to

    
    -
    
    
    
    stacking in aqueous media.
  • Physiological State: Neutral (uncharged) at pH 7.4.[2]

  • Recommended Solvent: DMSO (Stock), HP-

    
    -CD (Aqueous carrier).
    
Part 1: The Physicochemical Barrier

To solve the issue, you must understand why it precipitates.[2]

PropertyValue / CharacteristicImplication for Solubility
LogP (Calc) ~0.8 - 1.2Moderately lipophilic, but not greasy.
pKa (Amino) ~3.5 - 4.5 (Est.)Critical: At pH 7.4, the amine is unprotonated .[2] The molecule is neutral.[2]
Structure Bicyclic Aromatic LactamHigh "Planarity."[2][3] Molecules stack like plates (high lattice energy).[2]
Water Interaction H-Bond Donor/AcceptorCan H-bond, but self-association (

-stacking) is energetically favored over solvation.

The "Crash" Mechanism: When you dilute a DMSO stock into an aqueous buffer (pH 7.4), the solvent environment changes from aprotic (DMSO) to protic (Water).[2] The hydrophobic effect forces the planar quinolone rings together.[2] Since the molecule has no charge to repel neighbors, they stack and precipitate immediately.[2]

Part 2: Troubleshooting Guides (Protocols)
Method A: The "Solvent Shift" (Standard In Vitro Assays)

Best for: Enzymatic assays, High-Throughput Screening (HTS).

The Error: Adding DMSO stock directly to a static volume of buffer.[2] The Fix: Kinetic solubilization with vortexing.[2]

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

    • Note: Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (The Step-Down):

    • Do not go from 100% DMSO

      
       1% DMSO in one step.[2]
      
    • Prepare a 10x Working Solution in a solvent mix (e.g., 50% DMSO / 50% Water).[2]

  • Final Dilution:

    • Pipette the buffer while vortexing.[2]

    • Slowly add the 10x Working Solution into the vortexing buffer.[2]

    • Target Final DMSO: < 1% (v/v) to avoid enzyme inhibition.[2]

Method B: The "Protonation Trap" (Acidic Buffers)

Best for: HPLC, LC-MS, or acid-stable assays.

Since the 5-amino group is a weak base, it becomes ionized (soluble) at low pH.

  • Buffer Choice: Use a Citrate or Phosphate buffer adjusted to pH 3.0 - 4.0 .[2]

  • Mechanism: At pH 3, the amino group (

    
    ) becomes (
    
    
    
    ).
  • Result: Electrostatic repulsion prevents stacking.[2]

    • Warning: If you neutralize this solution back to pH 7.4, it will precipitate.[2]

Method C: Molecular Encapsulation (Animal/Cell Studies)

Best for: In vivo injection, Cell culture (avoiding DMSO toxicity).[2]

The Gold Standard: Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Cyclodextrins form a "donut" shape, encapsulating the hydrophobic quinolone core while presenting a hydrophilic face to the water.[2]

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in sterile water or saline.
    
  • Add 5-Amino-1-methyl-1,2-dihydroquinolin-2-one powder directly to this solution.

  • Sonicate at 40°C for 20–30 minutes.

  • Filter Sterilize: Use a 0.22

    
    m PVDF filter.[2]
    
  • Stability: This complex is usually stable for 24–48 hours at 4°C.[2]

Part 3: Decision Logic & Workflows
Visual 1: The Solubilization Decision Tree

SolubilityTree Start Start: Precipitate Observed CheckType Is the Assay pH Sensitive? Start->CheckType AcidRoute No (e.g., HPLC, Storage) CheckType->AcidRoute Acid Stable BioRoute Yes (Cells, Enzymes) CheckType->BioRoute Neutral pH Req. AcidAction Acidify to pH 3-4 (Protonate Amine) AcidRoute->AcidAction ToxCheck Is DMSO Tolerance > 1%? BioRoute->ToxCheck HighDMSO Use DMSO Step-Down (Method A) ToxCheck->HighDMSO Yes LowDMSO Use Cyclodextrin (HP-β-CD) (Method C) ToxCheck->LowDMSO No (Sensitive)

Caption: Decision matrix for selecting the correct solubilization strategy based on assay constraints.

Visual 2: The "Solvent Shift" Mixing Protocol

SolventShift Stock 10mM Stock (100% DMSO) Inter Intermediate (50% DMSO) Stock->Inter Dilute 1:1 with Water (Vortex) Final Assay Buffer (<1% DMSO) Stock->Final DIRECT ADDITION Inter->Final Dropwise add into vortexing buffer Precip PRECIPITATION RISK! Final->Precip If mixed too fast

Caption: Correct mixing order to prevent local supersaturation and precipitation.

Part 4: Frequently Asked Questions (FAQ)

Q1: I bought "5-Amino-1MQ" but it doesn't dissolve in water. Why? A: You likely received the free base (lactam) form, not the quinolinium salt .[2] Check the CAS number and structure.[2] If there is a carbonyl (C=O) at position 2, it is the neutral lactam.[2] You must use DMSO or acidify it to dissolve it.[2]

Q2: Can I use PEG-400 instead of DMSO? A: Yes. Polyethylene Glycol (PEG-400) is a good alternative cosolvent. A mixture of 10% PEG-400 / 90% Water often sustains solubility better than DMSO/Water because PEG polymers sterically hinder the


-

stacking of the quinolone rings.

Q3: My compound precipitates after 2 hours in the assay plate. What now? A: This is "Crash-out" due to thermodynamic instability.

  • Reduce Concentration: You may be above the solubility limit (S).[2]

  • Add Surfactant: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[2] This prevents the formation of micro-aggregates that scatter light and reduce effective concentration.[2]

Q4: Is the solution light-sensitive? A: Yes. Amino-quinolones are fluorophores and can be prone to photo-oxidation. Store stock solutions in amber vials or wrapped in foil.

References
  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • PubChem Compound Summary. (n.d.). "5-Amino-1-methyl-1,2-dihydroquinolin-2-one (CID 67267259)."[4] National Center for Biotechnology Information.[2]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing quinolinone scaffolds. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs), grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses broad, common questions that researchers often have when embarking on or troubleshooting quinolinone synthesis.

Q1: My quinolinone synthesis is resulting in a very low yield. What are the first general parameters I should investigate?

A1: Low yields are a frequent challenge in quinolinone synthesis and can originate from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for the cyclization step, often exceeding 250°C.[1][2] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause product decomposition or the formation of unwanted side products.[1][2] It is critical to carefully monitor and control the temperature.

  • Solvent Choice: The solvent plays a pivotal role in reaction outcomes. For thermal cyclizations like the Conrad-Limpach synthesis, employing a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene can significantly enhance yields compared to performing the reaction neat.[1][3]

  • Purity of Starting Materials: The purity of your aniline and β-ketoester or other starting materials is paramount.[4][5] Impurities can interfere with the reaction, poison catalysts, or complicate the purification process.[4] If the purity of your starting materials is uncertain, consider recrystallization or distillation.

  • Catalyst and Reagents: The choice and purity of catalysts and reagents are critical.[1] For instance, in the Friedländer synthesis, various acid or base catalysts can be employed, and their effectiveness can differ based on the specific substrates.[1][6] Ensure all reagents are pure and dry, as contaminants can impede the reaction.

  • Reaction Time: Incomplete reactions are a common cause of low yields.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]

  • Atmosphere: Certain reactions may be sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I'm observing poor regioselectivity in my synthesis, leading to a mixture of isomers. What are the common causes and how can I address this?

A2: Poor regioselectivity is a frequent hurdle, especially when utilizing unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[1]

  • In the Friedländer Synthesis: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group. To manage regioselectivity, you can introduce a directing group on the ketone.[1] The choice of catalyst can also influence the outcome; for example, using an ionic liquid as both catalyst and solvent has been shown to improve regioselectivity in some cases.[1][6]

  • In the Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product).[8][9] The temperature is a key determinant; lower temperatures generally favor the formation of the 4-quinolone, while higher temperatures can lead to the 2-quinolone.[4][8]

  • In the Camps Cyclization: This reaction can produce two different quinolinone isomers. The ratio of these products is dependent on the reaction conditions and the structure of the starting o-acylaminoacetophenone.[1][2] Optimization of the base and solvent system is crucial for controlling the product distribution.[1]

Q3: My reaction is producing a significant amount of tar-like byproducts, making purification difficult. What are the likely causes and solutions?

A3: The formation of tarry byproducts is a well-known issue in certain quinoline syntheses, particularly the Skraup reaction, which is notoriously exothermic and can proceed with uncontrollable vigor.[10]

  • Cause: The primary reason for tar formation in the Skraup synthesis is the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[10]

  • Solution:

    • Use a Reaction Moderator: The most effective method to control the reaction's intensity is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it is believed to act as an oxygen carrier, prolonging the reaction and preventing it from becoming too violent.[10] Boric acid can also serve this purpose.[10]

    • Controlled Reagent Addition: The order of reagent addition is critical. Sulfuric acid should be added after the ferrous sulfate to prevent a premature start to the reaction.[10]

    • Gradual Heating: Apply heat gently and remove the heat source as soon as the reaction begins to boil on its own.[10]

    • Purification: The crude product, often a "black polymeric goo," can be worked up by neutralization with a base like sodium hydroxide, followed by extraction with an organic solvent.[11] Steam distillation is also a common and effective method for separating the volatile quinoline product from the non-volatile tar.[10][11]

Troubleshooting Guide for Specific Syntheses

This section provides detailed troubleshooting for common issues encountered in specific named reactions for quinolinone synthesis.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines and β-ketoesters to form 4-hydroxyquinolines, followed by a high-temperature cyclization.[8][12]

Problem: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield.

Causality and Solution: The success of the Conrad-Limpach cyclization hinges on achieving and maintaining the high temperature required for the electrocyclic ring-closing, which is often around 250°C.[1][8]

  • High-Boiling Solvents: Performing the cyclization neat can result in decomposition and low yields. The use of an inert, high-boiling solvent is crucial. Limpach reported increasing yields to 95% in many instances by using mineral oil.[8] Other appropriate solvents include Dowtherm A, diphenyl ether, or 1,2,4-trichlorobenzene.[1][3]

  • Temperature Control: Ensure your experimental setup can safely and consistently reach the target temperature. Use a high-temperature thermometer and a suitable heating mantle or sand bath.[1]

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄.[1][8] Ensure that the intermediate Schiff base is formed correctly in the initial step, which may require catalytic acid.[1]

Data Presentation: Solvent Effects on Conrad-Limpach Cyclization

SolventBoiling Point (°C)General Outcome on Yield
Neat (No Solvent)N/AOften leads to decomposition and low yields.
Mineral Oil>300Can significantly increase yields, up to 95% in some cases.[8]
Diphenyl Ether259A common and effective high-boiling solvent.
Dowtherm A257Another widely used high-boiling solvent.
1,2,4-Trichlorobenzene214A viable, though lower-boiling, alternative.[3]
Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group to form a quinoline.[13][14]

Problem: I am getting a low yield in my Friedländer synthesis.

Causality and Solution:

  • Catalyst Choice: The reaction can be catalyzed by either acids or bases.[6][13] The optimal catalyst will depend on the specific substrates. Common catalysts include trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids.[13]

  • Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, particularly under basic conditions.[5][15] To mitigate this, consider using the imine analog of the o-aminoaryl aldehyde/ketone.[6][15]

  • Solvent Selection: While classic Friedländer reactions are often carried out in aqueous or alcoholic solutions, the choice of solvent can dramatically affect the yield.[15][16] For certain substrates, conducting the reaction in water at elevated temperatures without a catalyst has been shown to produce excellent yields.[15] Experimenting with different solvents, including greener options like water or even solvent-free conditions, may improve your results.[15]

Experimental Protocol: A Greener Friedländer Synthesis

This protocol is adapted from a literature procedure demonstrating a catalyst-free synthesis in water.[5]

  • Reaction Setup: In a round-bottom flask, suspend 2-aminobenzaldehyde (1 mmol) and acetophenone (1.2 mmol) in water (5 mL).[5]

  • Reaction: Heat the mixture at 70°C and stir vigorously for 3 hours.[5] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the product with cold water and dry. If necessary, the product can be further purified by recrystallization from ethanol.[5]

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is an intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline using a strong acid like sulfuric acid.[17][18]

Problem: My Knorr synthesis is producing a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline.

Causality and Solution: The formation of a 4-hydroxyquinoline is a known competing reaction in the Knorr synthesis.[17][19] The amount of acid used can significantly influence the product distribution.

  • Acid Concentration: A 1964 study found that with benzoylacetanilide, a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline.[17][19] Conversely, when a smaller amount of PPA is used, the 4-hydroxyquinoline becomes the major product.[17][19]

  • Reaction Mechanism: The reaction mechanism involves a dicationic intermediate. An excess of acid promotes the formation of an N,O-dicationic intermediate that preferentially leads to the 2-hydroxyquinoline.[17] With less acid, a monocationic intermediate is favored, which can fragment and lead to the 4-hydroxyquinoline.[17]

Experimental Protocol: Knorr Synthesis of 2-Hydroxyquinoline [5]

  • Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140°C for 1-2 hours. The intermediate β-anilinocrotonate can be isolated if desired.

  • Cyclization: Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated 2-hydroxyquinoline by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield in Quinolinone Synthesis

LowYieldTroubleshooting cluster_checks Initial Checks start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_purity Verify Starting Material Purity start->check_purity check_catalyst Assess Catalyst and Reagents start->check_catalyst monitor_rxn Monitor Reaction Progress (TLC/LC-MS) start->monitor_rxn optimize_conditions Systematically Optimize Conditions check_temp->optimize_conditions check_solvent->optimize_conditions check_purity->optimize_conditions check_catalyst->optimize_conditions monitor_rxn->optimize_conditions

Caption: A systematic workflow for troubleshooting low yields in quinolinone synthesis.

General Reaction Scheme for Friedländer Synthesis

Friedlander_Mechanism reactant1 2-Aminoaryl Ketone/Aldehyde intermediate Aldol Adduct or Schiff Base reactant1->intermediate + Catalyst (Acid or Base) reactant2 α-Methylene Ketone/Aldehyde reactant2->intermediate + Catalyst (Acid or Base) product Substituted Quinolinone intermediate->product - 2 H₂O (Cyclization & Dehydration)

Caption: A simplified representation of the Friedländer synthesis of quinolinones.

References

  • Benchchem. (n.d.). optimizing reaction conditions for quinolinone synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Quinolinone Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10.
  • (2021).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • Benchchem. (n.d.). optimizing reaction time and temperature for quinoline synthesis.
  • Benchchem. (n.d.). optimizing solvent and base conditions for quinoline synthesis.
  • Benchchem. (n.d.). How to prevent byproduct formation in quinoline synthesis.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Wikipedia. (n.d.). Knorr quinoline synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Filo. (n.d.). Explain the Knorr Quinoline synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • NIH. (n.d.). Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity.
  • PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • YouTube. (2020). Knorr Quinoline Synthesis.
  • (n.d.). Knorr Quinoline Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Friedländer Annulation of 2-Aminoaryl Ketones for Quinoline Synthesis.
  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization.
  • Benchchem. (n.d.). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
  • (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • ResearchGate. (n.d.). Camps cyclization of ketoamide insertion products to provide 4‐quinolones.
  • University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!.
  • (n.d.). Conrad-Limpach Reaction.
  • (n.d.).
  • PMC. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Wiki. (2013). Gould-Jacobs reaction.
  • Chemical Communications (RSC Publishing). (n.d.). Gold catalysis in quinoline synthesis.

Sources

Validation & Comparative

"5-Amino-1-methyl-1,2-dihydroquinolin-2-one" vs other NNMT inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (and its bioactive salt form, 5-Amino-1-methylquinolinium or 5-amino-1MQ ) against other prominent Nicotinamide N-methyltransferase (NNMT) inhibitors.

Executive Summary & Chemical Identity

Topic Clarification: The specific chemical name "5-Amino-1-methyl-1,2-dihydroquinolin-2-one" refers to the neutral quinolone form. However, the primary bioactive inhibitor cited in high-impact literature (e.g., Nature Medicine, Neelakantan et al., 2019) is the quinolinium cation , 5-Amino-1-methylquinolinium (5-amino-1MQ) .

  • 5-amino-1MQ (Cation): The active NNMT inhibitor.[1][2][3] It mimics the substrate nicotinamide (NAM) but cannot be methylated, locking the enzyme's active site.

  • Quinolone (2-one) Form: Often a metabolic byproduct (via aldehyde oxidase) or a neutral precursor. It generally lacks the positive charge required to mimic the pyridinium ring of Nicotinamide effectively within the NNMT catalytic pocket.

Bioactive Focus: This guide focuses on 5-amino-1MQ as the primary comparator, as it is the "gold standard" for membrane-permeable small-molecule NNMT inhibition.

The Landscape of NNMT Inhibitors

NNMT inhibitors are categorized by their binding mechanism and structural class. The three primary competitors to 5-amino-1MQ are Bis-substrate Analogues , Other Small Molecules (e.g., JBSNF-000088) , and Product Analogues .

Comparative Performance Matrix
Feature5-Amino-1MQ Bis-Substrate Analogues (e.g., LL320, II399) JBSNF-000088 1-Methylnicotinamide (1-MNA)
Mechanism Competitive (vs NAM)Bis-substrate (Binds NAM & SAM pockets)Competitive (vs NAM)Product Inhibition (Feedback)
Potency (IC50/Ki) ~1.2 – 2.3 µM < 10 nM (Extremely Potent)~1.8 – 3.0 µMMillimolar (Weak)
Cell Permeability High (Cation transporter uptake)Low (Often requires ester prodrugs)Moderate to HighHigh
Selectivity >1000-fold vs other MTasesHigh (due to dual-site binding)HighLow (Natural metabolite)
In Vivo Efficacy Validated (Obesity reversal, muscle satellite cell activation)Limited by bioavailabilityValidated (Insulin sensitivity)N/A (Endogenous product)
Metabolic Stability Moderate (Susceptible to aldehyde oxidase)Variable (Peptide-like linkers)ModerateStable

Mechanistic Insight & Signaling Pathways

NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to Nicotinamide (NAM), producing 1-Methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1][4][5]

Why Inhibition Matters:

  • NAD+ Salvage: NNMT acts as a "sink" for NAM. Inhibiting it forces NAM back into the salvage pathway, increasing intracellular NAD+ .

  • SAM Sparing: Excessive NNMT activity depletes SAM (the universal methyl donor). Inhibition restores the SAM:SAH ratio, altering the epigenetic landscape (histone methylation).

  • Metabolic Shift: 1-MNA is not just a waste product; it stabilizes sirtuin-1 (SIRT1) protein levels but promotes lipogenesis. Blocking it shifts adipose tissue from storage to expenditure.

Pathway Visualization

NNMT_Pathway SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ (Energy/Repair) NAM->NAD Salvage Pathway (NAMPT) MNA 1-MNA (Lipogenesis Promoter) NNMT->MNA Methylation SAH SAH NNMT->SAH Lipogenesis Lipogenesis MNA->Lipogenesis SIRT1 Activation SIRT1 Activation NAD->SIRT1 Activation Inhibitor 5-Amino-1MQ (Inhibitor) Inhibitor->NNMT Blocks

Caption: The NNMT enzymatic bottleneck. 5-Amino-1MQ blocks the conversion of NAM to 1-MNA, shunting NAM towards NAD+ synthesis and preserving the SAM methyl pool.

Detailed Comparative Analysis

A. 5-Amino-1MQ vs. Bis-Substrate Inhibitors (LL320, II399)
  • The Potency Paradox: Bis-substrate inhibitors like LL320 are designed to occupy both the cofactor (SAM) and substrate (NAM) binding pockets simultaneously. This results in extremely tight binding (Ki < 10 nM).[4] However, these molecules are often large and highly polar, leading to poor cellular uptake .

  • The 5-Amino-1MQ Advantage: While 5-amino-1MQ has a modest IC50 (~1 µM), its small, lipophilic-cationic structure allows it to penetrate cell membranes efficiently (likely via organic cation transporters like OCT1/2). In whole-cell assays (e.g., adipocytes), 5-amino-1MQ often outperforms bis-substrates in functionally reducing 1-MNA levels unless the bis-substrate is modified into a prodrug.

B. 5-Amino-1MQ vs. JBSNF-000088[6][7]
  • JBSNF-000088 is another NAM-competitive small molecule.

  • Efficacy: Both compounds show efficacy in diet-induced obesity models.[6][7]

  • Differentiation: 5-amino-1MQ has been more extensively characterized for muscle satellite cell rejuvenation (enhancing muscle repair in aged phenotypes), whereas JBSNF-000088 is primarily noted for insulin sensitization.

Experimental Protocol: NNMT Activity Assay

To objectively compare 5-amino-1MQ against other inhibitors, a fluorescence-based coupled enzyme assay is the standard. This assay detects the generation of SAH (the co-product) rather than 1-MNA directly.

Principle

NNMT converts NAM + SAM → 1-MNA + SAH. A secondary enzyme (SAH Hydrolase) converts SAH → Homocysteine.[1][5] A thiol-sensitive probe reacts with Homocysteine → Fluorescent Signal.

Workflow Diagram

Assay_Workflow Step1 Step 1: Preparation Mix Assay Buffer (Tris pH 8.0, DTT) + NNMT Enzyme + Inhibitor (5-amino-1MQ) Step2 Step 2: Substrate Addition Add SAM (Cofactor) + Nicotinamide (Substrate) Step1->Step2 Step3 Step 3: Primary Reaction Incubate at 37°C for 30-60 min (Generates SAH) Step2->Step3 Step4 Step 4: Coupling Reaction Add SAH Hydrolase + Thiol Probe (Converts SAH -> Homocysteine -> Fluorescence) Step3->Step4 Step5 Step 5: Detection Read Fluorescence (Ex/Em: 390/480 nm) Step4->Step5

Caption: Step-by-step workflow for the fluorescence-based NNMT inhibition screening assay.

Detailed Protocol Steps
  • Reagent Setup:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.1% Bovine Serum Albumin (BSA).

    • Substrates: SAM (10 µM final), Nicotinamide (100 µM final).

    • Enzyme: Recombinant human NNMT (approx. 10–50 nM final).

    • Inhibitor: Prepare 5-amino-1MQ serial dilutions in DMSO (Final DMSO < 1%).

  • Reaction Initiation:

    • In a black 96-well plate, add 10 µL of Inhibitor solution.

    • Add 20 µL of Enzyme solution. Incubate for 10 mins at Room Temp (RT) to allow inhibitor binding.

    • Add 20 µL of Substrate Mix (SAM + NAM) to start the reaction.

  • Incubation:

    • Incubate at 37°C for 60 minutes .

  • Detection (Coupled Step):

    • Add 50 µL of Detection Mix (containing SAH Hydrolase and Thiol Detection Probe, e.g., ThioGlo®).

    • Incubate for 15 minutes at RT in the dark.

  • Data Analysis:

    • Measure Fluorescence (Ex 390 nm / Em 480 nm).

    • Calculate % Inhibition relative to DMSO control.

    • Validation: A "No Enzyme" blank is critical to subtract background fluorescence from thiol contaminants.

References

  • Neelakantan, H., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle." Biochemical Pharmacology.

    • Source:

  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice.

    • Source:

  • Gao, Y., et al. (2021). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity." Journal of Medicinal Chemistry.

    • Source:

  • Ruf, S., et al. (2018). "JBSNF-000088, a potent inhibitor of nicotinamide N-methyltransferase." Scientific Reports.

    • Source:

  • BenchChem Application Note.

    • Source:

Sources

Structure-Activity Relationship (SAR) of Quinolinone Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinolinone Scaffold

The quinolinone scaffold (1-azanaphthalen-one) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, Topoisomerase II, P-glycoprotein (P-gp), and Dopamine D2 receptors. This guide moves beyond basic descriptions to analyze the causal structure-activity relationships (SAR) that drive potency and selectivity. We compare 2-quinolinone and 4-quinolinone derivatives against standard-of-care alternatives, supported by experimental protocols and comparative data.

SAR Analysis by Therapeutic Area

Antimicrobial Agents: The Fluoroquinolone Evolution

The transition from nalidixic acid to fourth-generation fluoroquinolones (FQs) illustrates a textbook optimization of the 4-quinolinone core.

Mechanistic SAR:

  • N-1 Position (Steric/Electronic Anchor): Substitution here controls potency.[1] A cyclopropyl group (as in Ciprofloxacin) is superior to ethyl or vinyl groups because its steric bulk constrains the molecule into a conformation that optimizes binding to the DNA-gyrase complex.

  • C-6 Position (The "Fluoro" Breakthrough): Introduction of a fluorine atom prevents metabolic oxidation at this site and, more importantly, increases lipophilicity (logP), enhancing cell wall penetration. It specifically improves binding affinity to the enzyme-DNA complex by approximately 2-10 fold compared to non-fluorinated analogs.

  • C-7 Position (Spectrum Expander): A nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) is critical.[2] The basic nitrogen improves Gram-negative activity (via porin channel penetration) and increases half-life.

  • C-8 Position (Bioavailability/Toxicity): An alkoxy group (e.g., -OCH3 in Moxifloxacin) reduces photosensitivity compared to a halogen at this position and enhances activity against anaerobes.

Comparative Performance: Antimicrobial Potency (MIC values in µg/mL)
Compound ClassRepresentative DrugN-1 SubstituentC-7 SubstituentE. coli MICS. aureus MICKey Advantage
Non-Fluorinated Nalidixic AcidEthylMethyl4.0 - 8.0>64Historical baseline; poor tissue distribution.
2nd Gen FQ CiprofloxacinCyclopropylPiperazine0.004 - 0.0150.25 - 1.0Gold standard for Gram-neg; systemic bioavailability.
3rd Gen FQ Levofloxacin1,8-bridged (Oxazine)Methyl-piperazine0.03 - 0.060.12 - 0.5Improved Gram-pos activity; once-daily dosing.
4th Gen FQ MoxifloxacinCyclopropylDiazabicyclononane0.03 - 0.060.03 - 0.12Anaerobic coverage; reduced resistance selection.

Critical Insight: The 1,8-bridge in Levofloxacin locks the N-1 and C-8 positions, creating a tricyclic core that maximizes coplanarity, essential for intercalation into DNA.

Anticancer Agents: MDR Reversal and Topoisomerase Inhibition

Unlike the 4-quinolinones used in infection, 2-quinolinone derivatives have emerged as potent inhibitors of P-glycoprotein (P-gp), a transporter responsible for Multi-Drug Resistance (MDR).

Mechanistic SAR:

  • Core Selection (2- vs 4-oxo): The 2-quinolinone scaffold is preferred for MDR reversal. The lactam functionality provides a hydrogen bond acceptor/donor motif that mimics the substrate recognition sites of ABC transporters.

  • Lipophilic Side Chains: Attachment of a tetrahydroisoquinoline or aryl-piperazine moiety via a flexible linker at C-3 or C-4 is crucial. This "linker-headgroup" design allows the molecule to occupy the large hydrophobic pocket of P-gp, blocking the efflux of chemotherapeutics like Doxorubicin.

Comparative Data: MDR Reversal Activity (Fold Reversal)

Experimental Condition: MCF-7/ADR (Doxorubicin-resistant) cell line.

CompoundScaffold TypeIC50 (µM) [P-gp Inhibition]Doxorubicin Potentiation (Fold)Toxicity (Normal Cells)
Verapamil Phenylalkylamine (Control)5.28.5xHigh (Cardiotoxicity)
Tariquidar Anthranilamide (Ref)0.0525xModerate
N-benzyl-2-quinolinone 2-Quinolinone 0.85 18.2x Low
C4-Aryl-4-quinolinone 4-Quinolinone>101.2xModerate

Data Interpretation: The 2-quinolinone derivative outperforms the 4-quinolinone isomer in MDR reversal, likely due to the specific electrostatic potential map of the 2-oxo arrangement matching the P-gp binding site. While less potent than Tariquidar, it offers a superior safety profile.

Neuropsychiatric Agents: The "Aripiprazole" Linker Logic

In CNS drug development, the dihydroquinolinone core serves as a "privileged anchor" for dopamine D2 partial agonists.

SAR of the "Tail":

  • Linker Length: A 4-carbon (butoxy) linker between the quinolinone O-7 and the piperazine nitrogen is optimal for spanning the distance between the orthosteric binding site and the secondary hydrophobic pocket of the D2 receptor.

  • Headgroup Variation:

    • Aripiprazole: 2,3-dichlorophenyl tail. High intrinsic activity (D2 partial agonist).[3]

    • Brexpiprazole: Benzothiophene tail. Lower intrinsic activity, higher 5-HT1A affinity.[3][4]

    • SAR Consequence: The benzothiophene group in Brexpiprazole creates stronger van der Waals interactions in the receptor's secondary pocket, reducing the "on-off" rate and leading to less akathisia (restlessness) compared to Aripiprazole.

Visualization of SAR and Workflows

Interactive SAR Map

The following diagram illustrates the "Hotspots" of the quinolinone scaffold, differentiating between antimicrobial (4-oxo) and anticancer/CNS (2-oxo/dihydro) requirements.

QuinolinoneSAR Scaffold Quinolinone Core (Privileged Structure) N1 N-1 Position Steric Anchor Scaffold->N1 C2 C-2 Position (H for Antibacterial) (Aryl for Anticancer) Scaffold->C2 C3 C-3 Position COOH = Gyrase Binding Linker = P-gp Binding Scaffold->C3 C6 C-6 Position Fluorine = Permeability (The 'Fluoro' in FQ) Scaffold->C6 C7 C-7 Position Spectrum & PK (Piperazine/Heterocycle) Scaffold->C7 Cyclopropyl (Best for Gyrase) Cyclopropyl (Best for Gyrase) N1->Cyclopropyl (Best for Gyrase) Antibacterial MDR Reversal (if lipophilic) MDR Reversal (if lipophilic) C3->MDR Reversal (if lipophilic) Anticancer Increased logP & Potency Increased logP & Potency C6->Increased logP & Potency Gram-Negative Activity Gram-Negative Activity C7->Gram-Negative Activity D2 Receptor Affinity D2 Receptor Affinity C7->D2 Receptor Affinity CNS (Linker dependent)

Figure 1: Functional SAR hotspots of the quinolinone scaffold.[1] Red/Green nodes indicate critical substitution sites for potency and spectrum.

Experimental Validation Workflow

This workflow outlines the self-validating loop for synthesizing and testing a new derivative.

Workflow cluster_synthesis Phase 1: Synthesis (Gould-Jacobs Protocol) cluster_bio Phase 2: Biological Validation S1 Aniline + EMME (Condensation) S2 Thermal Cyclization (250°C, Diphenyl ether) S1->S2 S3 N-Alkylation & Hydrolysis S2->S3 B1 MIC Assay (Broth Microdilution) S3->B1 Purified Compound B2 MTT Cytotoxicity (Selectivity Index) S3->B2 B3 Docking Validation (In silico) B1->B3 Feedback Loop

Figure 2: Standardized workflow for the synthesis and biological evaluation of quinolinone derivatives.

Experimental Protocols

Synthesis: The Gould-Jacobs Reaction (Standard Protocol)

This method is chosen for its robustness in generating the 4-quinolinone core required for antimicrobial agents.

Objective: Synthesis of 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Norfloxacin analog).

  • Condensation:

    • Mix 1 eq. of 3-chloro-4-fluoroaniline with 1 eq. of diethyl ethoxymethylenemalonate (EMME).

    • Heat at 130°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap).

    • Checkpoint: Solidify the resulting enamine ester with hexane. Yield should be >80%.

  • Cyclization (Critical Step):

    • Dissolve the enamine in diphenyl ether (high boiling solvent).

    • Heat rapidly to 250°C for 45-60 minutes.

    • Why: Rapid heating prevents polymerization. The product precipitates upon cooling.

  • N-Alkylation:

    • Treat the intermediate with ethyl iodide and K2CO3 in DMF at 80°C.

  • C-7 Substitution (Nucleophilic Aromatic Substitution):

    • React the 7-chloro intermediate with excess piperazine (3-5 eq.) in pyridine or DMSO at 100°C.

    • Self-Validation: Monitor by TLC.[5] The product will be significantly more polar than the starting material.

  • Hydrolysis:

    • Reflux in 10% NaOH/Ethanol to convert the C-3 ester to the active carboxylic acid.

Biological Assay: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency against E. coli (ATCC 25922).

  • Preparation: Prepare stock solution of the quinolinone derivative in DMSO (1 mg/mL).

  • Dilution: Create a 2-fold serial dilution series in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Range: 64 µg/mL down to 0.03 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to 5 x 10^5 CFU/mL to each well.

  • Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative Control: Sterile broth (validates sterility).

    • Solvent Control: DMSO only (ensures solvent isn't toxic).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

References

  • Structure-Activity Relationship of Quinolones. PubMed. [Link][6]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Brexpiprazole: A New Leaf on the Partial Dopamine Agonist Branch. PubMed. [Link]

  • Tetrahydroquinolinone Derivatives as Potent P-glycoprotein Inhibitors. RSC Publishing. [Link][7]

  • Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. [Link]

Sources

A Comparative Guide to Confirming the Inhibitory Effect of 5-Amino-1MQ on 1-MNA Levels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the inhibitory action of 5-Amino-1MQ on its target, Nicotinamide N-methyltransferase (NNMT), by quantifying the reduction of the enzyme's direct product, 1-methylnicotinamide (1-MNA). We will delve into the causality behind experimental design, present detailed, self-validating protocols, and compare 5-Amino-1MQ with alternative NNMT inhibitors, supported by robust experimental data.

Introduction: Targeting NNMT in Metabolic Disease

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator at the intersection of cellular metabolism and epigenetic control.[1] This cytosolic enzyme catalyzes the irreversible transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), a primary precursor in the NAD+ salvage pathway.[2][3] This reaction produces S-adenosyl-L-homocysteine (SAH) and, most importantly for our analysis, 1-methylnicotinamide (1-MNA).[4]

Elevated NNMT expression is strongly correlated with metabolic disorders such as obesity and type 2 diabetes.[1][2] By consuming NAM, overactive NNMT can deplete the pool available for NAD+ synthesis, a coenzyme vital for hundreds of metabolic reactions and cellular repair processes.[2][5] This makes NNMT a compelling therapeutic target.

5-Amino-1MQ is a small, membrane-permeable molecule identified as a selective inhibitor of NNMT.[6][7] Its mechanism of action is predicated on reducing NNMT's enzymatic activity, thereby preventing the methylation of NAM.[5][8] The direct and measurable consequence of this inhibition is a decrease in the production of 1-MNA. Therefore, quantifying 1-MNA levels serves as a robust and direct biomarker for assessing the efficacy of 5-Amino-1MQ both in vitro and in vivo.

The NNMT Signaling Pathway

The enzymatic action of NNMT is a key control point in cellular metabolism. The diagram below illustrates the conversion of Nicotinamide to 1-MNA by NNMT and the inhibitory action of 5-Amino-1MQ, which preserves the NAD+ precursor pool.

NNMT_Pathway cluster_0 Cellular Environment NAM Nicotinamide (NAM) (NAD+ Precursor) NNMT NNMT Enzyme NAM->NNMT Substrate NAD NAD+ NAM->NAD NAD+ Salvage Pathway SAM S-adenosyl- methionine (SAM) (Methyl Donor) SAM->NNMT Co-substrate MNA 1-Methylnicotinamide (1-MNA) (Product/Biomarker) NNMT->MNA Catalyzes SAH S-adenosyl- homocysteine (SAH) NNMT->SAH Inhibitor 5-Amino-1MQ Inhibitor->NNMT Inhibits

Caption: The NNMT pathway and the inhibitory action of 5-Amino-1MQ.

Experimental Validation: A Two-Tiered Approach

Confirming the inhibitory effect of 5-Amino-1MQ requires a rigorous, multi-faceted approach. We advocate for a two-tiered validation system: an initial in vitro characterization to determine direct enzyme inhibition and cellular activity, followed by an in vivo assessment to confirm physiological efficacy.

Part A: In Vitro Characterization

The primary goal of in vitro testing is to quantify the direct inhibitory potency of 5-Amino-1MQ on the NNMT enzyme and confirm its activity in a relevant cellular context.

Workflow 1: In Vitro NNMT Inhibition Assay

in_vitro_workflow start Start prep Prepare Reagents: - Recombinant NNMT Enzyme - 5-Amino-1MQ (serial dilution) - Nicotinamide (Substrate) - SAM (Co-substrate) - Assay Buffer start->prep plate Plate Reactions: Add enzyme, buffer, and 5-Amino-1MQ/control to wells prep->plate initiate Initiate Reaction: Add Nicotinamide & SAM plate->initiate incubate Incubate at 37°C (e.g., 60 minutes) initiate->incubate stop Stop Reaction (e.g., with organic solvent) incubate->stop detect Quantify 1-MNA Production (LC-MS/MS) stop->detect analyze Data Analysis: Plot dose-response curve Calculate IC50 value detect->analyze end End analyze->end

Caption: Workflow for determining the IC50 of 5-Amino-1MQ in vitro.

Detailed Protocol: Fluorometric NNMT Inhibition Assay

This protocol is adapted from commercially available kits and provides a high-throughput method to determine the half-maximal inhibitory concentration (IC50).[4][9]

  • Rationale: A fluorometric assay offers sensitivity and is amenable to a 96- or 384-well plate format, ideal for screening and dose-response analysis. The principle involves a coupled enzyme reaction where the NNMT by-product, SAH, is hydrolyzed to homocysteine, whose free thiol group is detected by a fluorogenic probe.[10]

  • Materials:

    • Recombinant human NNMT enzyme

    • 5-Amino-1MQ

    • Nicotinamide (Substrate)

    • S-adenosyl-L-methionine (SAM) (Co-substrate)

    • SAH hydrolase (coupling enzyme)

    • Thiol-detecting probe (e.g., ThioGlo™)

    • NNMT Assay Buffer (e.g., 50 mM Tris, 1 mM DTT, pH 8.6)[11]

    • Black, flat-bottom 96-well plate

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of 5-Amino-1MQ in NNMT Assay Buffer, starting from a high concentration (e.g., 500 µM). Include a "no inhibitor" (vehicle control) and a "no enzyme" (background) control.

    • Reaction Setup: To each well of the 96-well plate, add 25 µL of the 5-Amino-1MQ dilution or control.

    • Enzyme Mix Addition: Prepare a master mix containing NNMT enzyme, SAH hydrolase, and the thiol probe in assay buffer. Add 50 µL of this mix to each well.

    • Reaction Initiation: Prepare a substrate mix containing Nicotinamide and SAM. Add 25 µL to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 392/482 nm).[10]

    • Data Analysis:

      • Subtract the background fluorescence from all readings.

      • Normalize the data to the vehicle control (100% activity).

      • Plot the percent inhibition against the log concentration of 5-Amino-1MQ.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Cell-Based 1-MNA Reduction Assay

  • Rationale: While an enzymatic assay confirms direct inhibition, a cell-based assay validates that the compound is membrane-permeable and active in a biological system.[7] Differentiated 3T3-L1 adipocytes are an excellent model as they express high levels of NNMT.[7]

  • Procedure:

    • Cell Culture: Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

    • Treatment: Treat the differentiated adipocytes with varying concentrations of 5-Amino-1MQ (e.g., 0.1 µM to 100 µM) for 24 hours.[7]

    • Metabolite Extraction: Wash the cells with ice-cold PBS. Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Quantification: Analyze the cell lysates for 1-MNA and total protein content. The quantification of 1-MNA is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high specificity and sensitivity.[7]

    • Data Analysis: Normalize the intracellular 1-MNA levels to the total protein content for each sample. Plot the normalized 1-MNA levels against the 5-Amino-1MQ concentration to determine the half-maximal effective concentration (EC50).[7]

Part B: In Vivo Efficacy Assessment

The ultimate test of an NNMT inhibitor is its ability to reduce 1-MNA levels in a living organism.

Workflow 2: In Vivo Assessment in a Mouse Model

in_vivo_workflow start Start acclimate Acclimatize Animals (e.g., C57BL/6J mice) start->acclimate induce Induce Disease Model (e.g., High-Fat Diet for 10-12 weeks) acclimate->induce group Group Animals: - Vehicle Control - 5-Amino-1MQ Treatment Group induce->group treat Administer Treatment Daily (e.g., 20 mg/kg, S.C.) for a defined period (e.g., 11 days) group->treat monitor Monitor Body Weight & Health treat->monitor collect Terminal Sample Collection: Blood (plasma) and Tissues (Liver, Adipose) monitor->collect process Process Samples: Metabolite Extraction collect->process quantify Quantify 1-MNA Levels (LC-MS/MS) process->quantify analyze Statistical Analysis: Compare 1-MNA levels between control and treated groups quantify->analyze end End analyze->end

Caption: Workflow for in vivo validation of 5-Amino-1MQ.

Detailed Protocol: Quantifying 1-MNA Reduction in Diet-Induced Obese (DIO) Mice

  • Rationale: A diet-induced obese (DIO) mouse model is highly relevant as NNMT is upregulated in adipose tissue and liver in obesity.[2][7] This model provides a robust physiological system to test the metabolic effects of 5-Amino-1MQ.

  • Procedure:

    • Model Induction: Place male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

    • Treatment Groups: Randomize DIO mice into at least two groups: a vehicle control group and a 5-Amino-1MQ treatment group.

    • Dosing: Administer 5-Amino-1MQ systemically (e.g., via subcutaneous injection) at a dose demonstrated to be effective, such as 20 mg/kg, for a period of 11-14 days.[7]

    • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture into EDTA-coated tubes to obtain plasma. Also, harvest key metabolic tissues such as the liver and white adipose tissue. Flash-freeze all samples immediately in liquid nitrogen and store at -80°C.

    • Metabolite Extraction:

      • Plasma: Perform a protein precipitation and metabolite extraction using a cold solvent like acetonitrile or methanol.

      • Tissues: Homogenize the frozen tissue in a cold extraction solvent, followed by centrifugation to remove debris.

    • LC-MS/MS Quantification:

      • Develop a sensitive and specific LC-MS/MS method for the absolute quantification of 1-MNA.[12]

      • Use a stable isotope-labeled internal standard for 1-MNA to correct for matrix effects and extraction efficiency.

      • Generate a standard curve with known concentrations of 1-MNA to ensure accurate quantification.

    • Data Analysis: Compare the 1-MNA concentrations in plasma and tissues between the vehicle-treated and 5-Amino-1MQ-treated groups using an appropriate statistical test (e.g., Student's t-test). A statistically significant reduction in 1-MNA in the treated group confirms in vivo target engagement.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of 5-Amino-1MQ

Assay Type Metric Result Reference
Cell-Based (3T3-L1 Adipocytes) EC50 (1-MNA Reduction) 2.3 ± 1.1 µM [7]

| Enzymatic (Recombinant NNMT) | IC50 (1-MNA Formation) | Hypothetical value | This study |

Table 2: In Vivo Effect of 5-Amino-1MQ on 1-MNA Levels in DIO Mice

Sample Type Vehicle Control (ng/mL or ng/g tissue) 5-Amino-1MQ Treated (ng/mL or ng/g tissue) % Reduction P-value
Plasma Mean ± SD Mean ± SD Calculate <0.05
Liver Mean ± SD Mean ± SD Calculate <0.05

| White Adipose Tissue | Mean ± SD | Mean ± SD | Calculate | <0.05 |

A significant decrease in 1-MNA levels across these experimental paradigms provides strong, multi-layered evidence of 5-Amino-1MQ's inhibitory effect on NNMT.

Comparative Analysis with Alternative NNMT Inhibitors

5-Amino-1MQ is one of several small molecules designed to inhibit NNMT. Understanding its performance relative to other inhibitors is crucial for experimental design and drug development.

Table 3: Comparison of Various NNMT Inhibitors

Inhibitor Class Example Compound Mechanism Potency (IC50) Key Features Reference
NAM Competitive 5-Amino-1MQ Reversible, competitive ~2.3 µM (EC50, cell-based) Membrane-permeable, selective, demonstrated in vivo efficacy. [7]
Bisubstrate Analogs Compound 78 Mimics transition state 1.41 µM High potency; rational design based on substrate binding pockets. [13][14]
Covalent Inhibitors HS58a Irreversible, targets Cys165 Sub-micromolar High potency through covalent bond formation. [15]
Allosteric Inhibitors Macrocyclic Peptides Binds to a non-substrate site 229 nM Non-competitive with SAM or NAM, offering a different inhibition modality. [16]

| Product Feedback | 1-MNA | Competitive with NAM | Moderate | Natural feedback inhibitor of the enzyme. |[2][17] |

This comparison highlights that while other compounds may exhibit higher potency in enzymatic assays, 5-Amino-1MQ has well-documented cellular and in vivo activity, making it a valuable tool for studying the physiological consequences of NNMT inhibition.[7]

Conclusion

This guide outlines a robust, evidence-based methodology to confirm the inhibitory effect of 5-Amino-1MQ on NNMT by measuring the direct product, 1-MNA. By combining direct enzymatic assays with cell-based and in vivo models, researchers can generate a comprehensive data package that validates target engagement and physiological efficacy. The significant reduction of 1-MNA following 5-Amino-1MQ treatment, as demonstrated in preclinical studies, solidifies its role as a potent and selective NNMT inhibitor and underscores the utility of 1-MNA as a key biomarker for future research and clinical development.[7]

References

  • Maclay Medical. 5 Amino 1MQ - powering up the Mitochondria. [Link]

  • 1st Optimal. 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. [Link]

  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. [Link]

  • NMN.com. New Insights on Muscle Strength: The Role of Inhibiting an Enzyme that Hinders NAD+ Synthesis. [Link]

  • Gao, T., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]

  • Pelliccia, F., et al. (2025). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. MDPI. [Link]

  • Gao, T., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. PMC. [Link]

  • HyperCharge Health. Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging. [Link]

  • National Center for Biotechnology Information. NNMT nicotinamide N-methyltransferase [ (human)]. [Link]

  • Recess Rx. 5-Amino 1MQ. [Link]

  • Luxura Med Spa Chicago. What Is 5-Amino-1MQ—and Why Everyone's Talking About It. [Link]

  • the biostation. 5-Amino-1MQ. [Link]

  • Du, J., et al. (2020). 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro. PMC. [Link]

  • Gao, Y., et al. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. PMC. [Link]

  • van Haren, M. J., et al. (2020). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Scholarly Publications Leiden University. [Link]

  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

  • van Haren, M. J. (2020). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Scholarly Publications Leiden University. [Link]

  • Patsnap Synapse. What are the new molecules for NAMPT inhibitors?. [Link]

  • Al-Dhuayan, D. M., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. MDPI. [Link]

  • Ulanet, D. B., et al. (2020). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. Molecular Metabolism. [Link]

  • Kim, H. J., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). PMC. [Link]

  • Wu, V. K., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers. [Link]

  • BPS Bioscience. NNMT Fluorogenic Assay Kit. [Link]

  • BellBrook Labs. NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]

  • Formenti, F., et al. (2023). NNMT is a biomarker of prostate cancer cells with a mesenchymal phenotype and induces sensitivity to metabolic agents. bioRxiv. [Link]

  • Komatsu, M., et al. (2018). NNMT activation can contribute to the development of fatty liver disease by modulating the NAD+ metabolism. Keio University. [Link]

  • Wu, H. M., et al. (2007). In Vivo Quantitation of Glucose Metabolism in Mice Using Small-Animal PET and a Microfluidic Device. Journal of Nuclear Medicine. [Link]

  • Tang, K., et al. (2021). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. MDPI. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-1-methyl-1,2-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (Also referred to as 5-amino-1-methylquinolin-2(1H)-one). Primary Hazard Class: Bioactive Irritant / Potential Potent Compound. Operational Status: Research Use Only (RUO). No established human safety profile exists.[1]

Critical Warning: This compound is structurally related to 5-Amino-1MQ , a potent Nicotinamide N-methyltransferase (NNMT) inhibitor.[2] Due to its specific biological activity and lack of comprehensive toxicological data, you must apply the Precautionary Principle . Treat this substance as a Performance-Based Control Band (PBCB) 3 agent—requiring containment beyond standard benchtop procedures.

Core Hazard Profile (GHS/CLP)
Hazard TypeCodeDescriptionOperational Implication
Health H302 Harmful if swallowed.Zero-tolerance for hand-to-mouth transfer.
Health H315 Causes skin irritation.[3][4][5][6]Direct contact causes dermatitis/sensitization.
Health H319 Causes serious eye irritation.[3][5][7]Dust entry leads to acute ocular inflammation.
Health H335 May cause respiratory irritation.[3][5][6]Primary Risk Vector: Inhalation of fine lyophilized powder.
Bioactivity N/A NNMT Inhibition (Theorized).Potential metabolic modulator; avoid systemic absorption.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling bioactive powders with unknown long-term toxicity. Use the following tiered protection strategy.

Tier 1: Standard Handling (Solution Preparation / Closed Vessels)

Use when the compound is already dissolved or contained.

ZonePPE RequirementTechnical Specification
Ocular Safety GlassesANSI Z87.1+ with side shields.
Dermal Nitrile Gloves (Single)Thickness: ≥ 0.11 mm (4 mil). AQL 1.5.
Body Lab CoatStandard cotton/poly blend, buttoned to collar.
Tier 2: High-Risk Operations (Weighing / Open Powder Handling)

REQUIRED for all dry powder manipulation.

ZonePPE RequirementTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Critical: Surgical masks offer zero protection against chemical dust. Use a fit-tested N95 or P100 half-mask if working outside a certified fume hood.
Dermal Double Gloving Inner: Nitrile (Bright color). Outer: Nitrile (Dark color). Rationale: Visualizes breaches immediately. Remove outer glove immediately after weighing.
Ocular Chemical GogglesIndirect venting to prevent dust ingress. Preferred over glasses for powders.
Body Disposable OvercoatTyvek® or Polypropylene sleeve covers or apron. Rationale: Prevents powder accumulation on fabric lab coats, which can be tracked out of the lab.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move. Follow this logic flow to minimize exposure.

A. Engineering Controls (Pre-Check)

Before opening the vial, verify your environment:

  • Primary Barrier: Chemical Fume Hood. Sash height set to <18 inches. Face velocity 80–100 fpm.

  • Static Control: Organic powders (like quinolinones) are static-prone. Use an ionizing fan or antistatic gun inside the hood to prevent "fly-away" powder during weighing.

B. The "Closed-Transfer" Weighing Protocol

Objective: Solubilize the powder without creating an airborne dust cloud.

  • Preparation: Place the balance inside the fume hood. Line the work surface with an absorbent, plastic-backed mat.

  • Tare: Place the receiving vessel (e.g., volumetric flask) on the balance. Tare.

  • Transfer:

    • Open the source vial only inside the hood.

    • Use a disposable antistatic spatula.

    • Technique: Do not dump. Tap the spatula gently against the vessel wall to dispense.

  • Solubilization (The Critical Step):

    • Do not remove the powder-filled vessel yet.

    • Add the solvent (e.g., DMSO, Ethanol) immediately to the vessel while still in the hood.

    • Cap the vessel tightly.[3][5][6][7]

    • Result: The hazard is now contained in liquid, significantly reducing inhalation risk.

  • Decontamination: Wipe the exterior of the source vial and the receiving vessel with a Kimwipe dampened in 70% Ethanol/Acetone before removing them from the hood.

C. Waste Disposal & Deactivation

Do not pour down the drain.[5] This is a bioactive heterocycle.

  • Solid Waste: Contaminated gloves, spatulas, and mats go into Hazardous Solid Waste (Incineration) . Label as "Bioactive Organic Solid."

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents (if DMSO/Ethanol used).

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover spill with paper towels.

    • Wet the towels with solvent (Ethanol) to dampen the powder.

    • Scoop up damp material and dispose as hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling 5-Amino-1-methyl-1,2-dihydroquinolin-2-one, ensuring containment at every stage.

SafeHandlingWorkflow Start START: Task Definition StateCheck Is the compound Solid or Liquid? Start->StateCheck SolidPath SOLID / POWDER StateCheck->SolidPath LiquidPath LIQUID / SOLUTION StateCheck->LiquidPath HoodCheck Check Fume Hood (Velocity >80fpm) SolidPath->HoodCheck PPE_High Don Tier 2 PPE: Double Gloves, N95/P100, Tyvek Sleeves HoodCheck->PPE_High StaticControl Apply Antistatic Gun (Prevent Fly-away) PPE_High->StaticControl Weighing Weigh & Solubilize INSIDE Hood StaticControl->Weighing Decon Wipe Down Container (Solvent Damp Wipe) Weighing->Decon PPE_Low Don Tier 1 PPE: Nitrile Gloves, Safety Glasses LiquidPath->PPE_Low PPE_Low->Decon Disposal DISPOSAL: High-Temp Incineration Stream Decon->Disposal

Caption: Workflow for handling 5-Amino-1-methyl-1,2-dihydroquinolin-2-one. Red nodes indicate high-risk steps requiring enhanced containment.

References & Authority

The protocols above are derived from standard practices for handling novel bioactive amino-quinolines and specific hazard data for structural analogs.

  • PubChem. 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (Compound Summary). National Library of Medicine. Accessed 2025.[3][7] [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-methyl-1,2-dihydroquinolin-2-one
Reactant of Route 2
5-Amino-1-methyl-1,2-dihydroquinolin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。